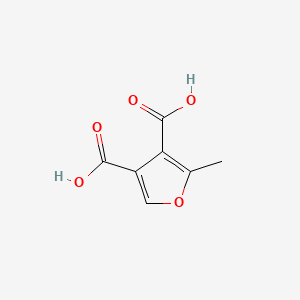

2-methylfuran-3,4-dicarboxylic Acid

Vue d'ensemble

Description

2-methylfuran-3,4-dicarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom This particular compound is notable for its two carboxylic acid groups attached to the furan ring, making it a dicarboxylic acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-methylfuran-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the catalytic oxidation of 2-methylfuran. This process can be carried out in the presence of catalysts such as vanadium pentoxide or cobalt acetate, which facilitate the oxidation reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-methylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and vanadium pentoxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized furans, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Methylfuran-3,4-dicarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions, such as:

- Esterification : Formation of esters with alcohols.

- Decarboxylation : Removal of carboxyl groups to yield simpler compounds.

- Condensation Reactions : Formation of larger molecules through the combination of smaller units.

These reactions facilitate the development of numerous chemical products, ranging from pharmaceuticals to agrochemicals.

Pharmaceutical Applications

The compound's structural similarity to biologically active molecules suggests potential roles in pharmacology. Preliminary studies indicate that this compound may exhibit:

- Anti-inflammatory Properties : Research is ongoing to evaluate its effectiveness in reducing inflammation.

- Metabolic Pathway Modulation : Interaction studies suggest it may influence metabolic enzymes and pathways.

Further investigations are necessary to fully understand its pharmacodynamics and pharmacokinetics.

Polymer Production

As a dicarboxylic acid, this compound can act as a building block for the synthesis of polymers. It can be utilized in:

| Polymer Type | Description |

|---|---|

| Polyesters | Used in the production of biodegradable plastics. |

| Polyamides | Incorporated into nylon production for enhanced properties. |

Research into its specific properties as a monomer is needed to optimize its use in polymer chemistry.

Biofuel Development

2-Methylfuran has been recognized as a potential biofuel alternative due to its higher energy density compared to ethanol. Its application in biofuels includes:

- Fuel Additive : Enhances the octane rating and combustion efficiency.

- Direct Use : Can be blended with gasoline for improved performance.

Case Study 1: Synthesis of Pharmaceuticals

In a study exploring the synthesis of vitamin B1 from 2-methylfuran derivatives, researchers demonstrated the compound's utility as a precursor in pharmaceutical applications. The reaction pathways involved multiple steps of functionalization that showcased its versatility in drug synthesis .

Case Study 2: Polymer Research

A recent investigation into the use of this compound for creating biodegradable polymers highlighted its potential in reducing environmental impact. The study focused on optimizing reaction conditions to maximize yield and polymer properties .

Mécanisme D'action

The mechanism by which 2-methylfuran-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the furan ring’s aromatic nature allows for π-π stacking interactions with other aromatic systems, further modulating its chemical behavior.

Comparaison Avec Des Composés Similaires

2-methylfuran-3,4-dicarboxylic acid can be compared with other furan derivatives such as:

2,5-furandicarboxylic acid: Another dicarboxylic acid derivative with applications in polymer production.

2-methylfuran: A simpler furan derivative used as a biofuel and chemical intermediate.

5-hydroxymethylfurfural: A furan derivative with significant potential in the production of renewable chemicals and fuels.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other furan derivatives.

Activité Biologique

2-Methylfuran-3,4-dicarboxylic acid (MFDA) is an organic compound belonging to the furan family, characterized by its unique structure featuring two carboxylic acid groups attached to a furan ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article presents a comprehensive overview of the biological activity of MFDA, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of MFDA is , and its structure includes:

- Furan Ring : A five-membered aromatic ring with one oxygen atom.

- Carboxylic Acid Groups : Two carboxylic acid functional groups located at the 3 and 4 positions relative to the methyl group.

This structural configuration contributes to its reactivity and potential interactions with biological systems.

MFDA's biological activity is primarily attributed to its interactions with various enzymes and cellular pathways. Key mechanisms include:

- Enzyme Interaction : MFDA has been shown to interact with laccase, an enzyme involved in the oxidation of phenolic compounds. This interaction can lead to the conversion of MFDA into other derivatives through oxidative reactions.

- Cell Signaling Modulation : Studies indicate that MFDA may influence cell signaling pathways, gene expression, and metabolic processes, particularly those related to oxidative stress responses.

Biochemical Pathways

MFDA participates in several metabolic pathways:

- Oxidative Metabolism : It can be metabolized by enzymes like laccase and dehydrogenases, resulting in various metabolites that may exhibit distinct biological activities.

- Transport Mechanisms : The compound's uptake in cells is mediated by specific transporters such as organic anion transporters (OATs), facilitating its distribution within tissues.

Biological Activities

Recent studies have explored the potential biological activities of MFDA:

- Antioxidant Properties : Preliminary research suggests that MFDA may enhance antioxidant defenses at low doses, which could be beneficial in mitigating oxidative stress.

- Anti-inflammatory Effects : Structural similarities with other bioactive compounds hint at possible anti-inflammatory properties, although further evaluation is necessary to confirm these effects .

Case Studies

Several studies have investigated the biological effects of MFDA:

- In Vitro Studies : Laboratory experiments demonstrated that MFDA can modulate gene expression related to oxidative stress in specific cell types. The stability and degradation of MFDA over time were also assessed, revealing the formation of various degradation products that could influence its long-term effects on cellular function.

- Animal Models : Research involving animal models indicated that different dosages of MFDA led to varying effects on metabolic pathways. Low doses were associated with minimal or beneficial effects, while higher doses necessitated a more detailed analysis of toxicity and pharmacodynamics.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Enhances antioxidant defenses | |

| Anti-inflammatory | Potential effects suggested | |

| Enzyme Interaction | Interacts with laccase | |

| Gene Expression | Modulates genes related to oxidative stress |

Table 2: Metabolic Pathways Involving this compound

| Pathway | Enzymes Involved | Metabolites Produced |

|---|---|---|

| Oxidative Metabolism | Laccase, Dehydrogenases | Various oxidative derivatives |

| Transport Mechanism | Organic Anion Transporters (OATs) | Cellular uptake |

Propriétés

IUPAC Name |

2-methylfuran-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWTHJBGHANLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406163 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-44-2 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.